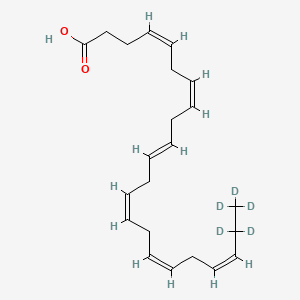

Docosahexaenoic acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H32O2 |

|---|---|

Molecular Weight |

333.5 g/mol |

IUPAC Name |

(4Z,7Z,10E,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12+,16-15-,19-18-/i1D3,2D2 |

InChI Key |

MBMBGCFOFBJSGT-LTXFXAFASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C/C/C=C\C/C=C\CCC(=O)O |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Docosahexaenoic Acid-d5 (DHA-d5) for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological significance of Docosahexaenoic acid-d5 (DHA-d5). This deuterated analogue of docosahexaenoic acid (DHA) serves as an invaluable tool in metabolic research, particularly in the fields of lipidomics and drug development, offering a robust internal standard for the accurate quantification of its endogenous counterpart.

Core Chemical and Physical Properties

DHA-d5 is a stable, isotopically labeled version of DHA, a critical omega-3 polyunsaturated fatty acid. The deuterium (B1214612) labels provide a distinct mass shift, enabling its differentiation from endogenous DHA in mass spectrometry-based analyses.[1][2][3][4] The fundamental properties of DHA-d5 are summarized below.

| Property | Value | References |

| Chemical Name | (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic-21,21,22,22,22-d₅ acid | [1] |

| Synonyms | C22:6 n-3-d5, DHA-d5, Cervonic Acid-d5 | [1][2][3] |

| CAS Number | 1197205-71-2 | [1][2][3][5][6][7] |

| Molecular Formula | C₂₂H₂₇D₅O₂ | [1][2][3] |

| Molecular Weight | 333.5 g/mol | [1][3][5][8] |

| Appearance | Colorless to light yellow liquid | [2][9] |

| Purity | Typically ≥98% isotopic purity (atom % D) | [5] |

| Formulation | Often supplied as a neat oil or in a solution (e.g., ethanol) | [1][10] |

Solubility and Storage

Proper handling and storage of DHA-d5 are crucial to maintain its integrity and ensure experimental accuracy.

| Solvent | Solubility | References |

| Dimethylformamide (DMF) | ≥ 50 mg/mL | [1][2] |

| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 50 mg/mL | [1][2] |

| Ethanol | ≥ 50 mg/mL | [1][2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.1 mg/mL | [1] |

| Storage Condition | Recommendation | Stability | References |

| Short-term | -20°C | 1 month (in solvent) | [2][9] |

| Long-term | -80°C | ≥ 2 years (as supplied) | [1][2][10][9][11] |

Note: It is recommended to protect from light, air, and moisture.[10][11] For solutions, it is advisable to aliquot to avoid repeated freeze-thaw cycles.[2]

Experimental Protocols: Quantification of DHA using DHA-d5 as an Internal Standard

DHA-d5 is primarily utilized as an internal standard for the precise quantification of DHA in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] The general workflow for such an analysis is outlined below.

General Experimental Workflow

Detailed Methodologies

1. Sample Preparation and Lipid Extraction:

-

Homogenize the biological sample in a suitable buffer.

-

Add a known amount of DHA-d5 (internal standard) to the homogenate. The amount should be comparable to the expected endogenous DHA levels.

-

Perform lipid extraction using established methods such as the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh and Dyer method.

2. Saponification (for total fatty acid analysis):

-

To measure both free and esterified DHA, the lipid extract is subjected to saponification.

-

This is typically achieved by incubation with a methanolic solution of potassium hydroxide (B78521) (KOH). This process hydrolyzes the ester bonds in complex lipids like triglycerides and phospholipids, releasing the free fatty acids.

3. Derivatization (primarily for GC-MS analysis):

-

For GC-MS analysis, the carboxyl group of the fatty acids needs to be derivatized to increase their volatility.

-

A common method is to convert them into fatty acid methyl esters (FAMEs) using reagents like boron trifluoride in methanol.

4. LC-MS/MS Analysis:

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) acetate (B1210297) and formic acid) and an organic component (e.g., acetonitrile/isopropanol) is commonly used.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors specific precursor-to-product ion transitions for both DHA and DHA-d5. For example, in negative ionization mode, the m/z transitions for DHA-d5 might be 332.1 -> 228.3 and 332.1 -> 234.2.[12]

5. Quantification:

-

A calibration curve is generated using known concentrations of unlabeled DHA standard spiked with the same amount of DHA-d5 as the samples.

-

The concentration of DHA in the biological sample is determined by calculating the peak area ratio of endogenous DHA to the DHA-d5 internal standard and comparing it to the calibration curve. This ratio corrects for any sample loss during preparation and variations in instrument response.

Biological Context: DHA Metabolism and Signaling Pathways

While DHA-d5 itself is a tracer, its non-deuterated counterpart, DHA, is a vital component of cell membranes, particularly in the brain and retina, and serves as a precursor to a range of potent signaling molecules.[1][4] DHA-d5 is instrumental in studying the kinetics and pathways of DHA metabolism.

Biosynthesis of DHA

DHA can be synthesized from its precursor, α-linolenic acid (ALA), through a series of elongation and desaturation reactions primarily in the liver.

Conversion of DHA to Specialized Pro-Resolving Mediators (SPMs)

DHA is a precursor to a class of potent anti-inflammatory and pro-resolving lipid mediators, including resolvins (D-series), protectins, and maresins. These molecules play a crucial role in the active resolution of inflammation.[2][3][6][13]

Conclusion

This compound is an essential tool for researchers in various scientific disciplines. Its well-defined chemical properties and its role as a stable, isotopically labeled internal standard enable the accurate and precise quantification of DHA in complex biological matrices. This capability is fundamental for advancing our understanding of the metabolism, distribution, and biological functions of this vital omega-3 fatty acid and its downstream signaling molecules, thereby supporting research and development in nutrition, neuroscience, and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Specialized Pro-Resolving Lipid Mediators in the Inflammatory Response: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Reactome | Biosynthesis of specialized proresolving mediators (SPMs) [reactome.org]

- 6. researchgate.net [researchgate.net]

- 7. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Omega-3 fatty acid-derived resolvins and protectins in inflammation resolution and leukocyte functions: targeting novel lipid mediator pathways in mitigation of acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. Resolvins and Protectins: Natural Pharmacophores For Resolution Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and validation of a LC-MS/MS assay for quantifying the uptake of this compound into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DHA- and EPA-derived resolvins, protectins, and maresins in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Labeling of Deuterated Docosahexaenoic Acid (DHA)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, labeling, and analysis of deuterated docosahexaenoic acid (DHA). It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to utilize deuterated DHA as a powerful tool in studying lipid metabolism, oxidative stress, and the development of novel therapeutics. This guide details experimental protocols, presents quantitative data in a structured format, and visualizes complex workflows and biological pathways.

Introduction: The Significance of Deuterated DHA

Docosahexaenoic acid (DHA) is an essential omega-3 polyunsaturated fatty acid (PUFA) that is highly concentrated in the brain and retina, playing a crucial role in neuronal function and visual acuity. However, its high degree of unsaturation, particularly the presence of multiple bis-allylic methylene (B1212753) groups, makes it exceptionally vulnerable to oxidation by reactive oxygen species (ROS). This lipid peroxidation can lead to cellular damage and has been implicated in the pathophysiology of numerous diseases, including age-related macular degeneration (AMD) and neurodegenerative disorders.[1][2][3]

Replacing the hydrogen atoms at these susceptible bis-allylic positions with their heavier, stable isotope, deuterium (B1214612), creates a "reinforced" DHA molecule. This substitution significantly strengthens the carbon-hydrogen bond, making it more resistant to abstraction by free radicals and thereby inhibiting the initiation and propagation of lipid peroxidation.[1] This "kinetic isotope effect" forms the basis for the therapeutic potential of deuterated DHA in combating oxidative stress-related diseases.[2]

Synthesis of Deuterated DHA

The targeted deuteration of DHA, primarily at the bis-allylic positions, is crucial for its enhanced stability. While total organic synthesis is possible, it is often a lengthy and complex process.[4] A more efficient and widely used method involves the use of a ruthenium catalyst for site-selective hydrogen-deuterium exchange.[5]

Ruthenium-Catalyzed Hydrogen-Deuterium Exchange

This method employs a ruthenium catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, typically deuterium oxide (D₂O).[5][6] The reaction is highly selective for the bis-allylic positions of DHA due to their increased reactivity.

Experimental Protocol: General Procedure for Ruthenium-Catalyzed Deuteration of DHA

While specific catalyst systems and reaction conditions can vary, a general protocol is outlined below. Researchers should refer to the primary literature for detailed experimental parameters.

-

Catalyst Preparation : A suitable ruthenium catalyst is prepared or obtained commercially. Examples include ruthenium-based pincer complexes or other Ru(II) catalysts.[6][7]

-

Reaction Setup : DHA (or its ester form, e.g., ethyl ester) is dissolved in an appropriate solvent system.

-

Deuterium Source : A significant excess of deuterium oxide (D₂O) is added to the reaction mixture to serve as the deuterium donor.[5]

-

Catalysis : The ruthenium catalyst is introduced to the mixture. The reaction is typically stirred at a controlled temperature for a specified duration to allow for efficient hydrogen-deuterium exchange.

-

Quenching and Extraction : The reaction is quenched, and the deuterated DHA is extracted using an organic solvent.

-

Purification : The crude product is purified using chromatographic techniques, such as flash column chromatography on silica (B1680970) gel, to isolate the deuterated DHA.

This catalytic process results in a mixture of DHA isotopologues, with the number of deuterium atoms incorporated varying. The most abundant species is often D₁₀-DHA, with deuterium at all five bis-allylic positions.[1] The distribution of isotopologues can be precisely characterized using mass spectrometry.

Characterization and Analysis of Deuterated DHA

The successful synthesis and purification of deuterated DHA must be confirmed through rigorous analytical techniques. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for quantifying fatty acids, including their deuterated analogues. For GC analysis, fatty acids are typically derivatized to form more volatile esters, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.[8][9]

Experimental Protocol: GC-MS Analysis of Deuterated DHA

This protocol provides a standard method for the extraction, derivatization, and analysis of total fatty acids from biological samples.[8][10]

-

Internal Standard Spiking : A known amount of a deuterated internal standard (e.g., D₅-DHA) is added to the sample to allow for accurate quantification.[8][9]

-

Lipid Extraction and Saponification : Lipids are extracted from the sample using a suitable solvent system (e.g., methanol/iso-octane). For total fatty acid analysis, the extracted lipids are saponified (hydrolyzed) using a strong base (e.g., KOH in methanol) to release the fatty acids from their esterified forms.[10]

-

Acidification and Fatty Acid Extraction : The mixture is acidified, and the free fatty acids are extracted into an organic solvent like iso-octane.[8]

-

Derivatization : The extracted fatty acids are converted to their PFB esters by reacting with pentafluorobenzyl bromide.[8][10]

-

GC-MS Analysis : The derivatized sample is injected into the GC-MS system. The fatty acid esters are separated on a capillary column and detected by the mass spectrometer, often using negative ion chemical ionization (NICI) for high sensitivity.[8][10]

-

Quantification : The abundance of the target deuterated DHA is determined by comparing its peak area to that of the internal standard. A standard curve is generated using known concentrations of the analyte and internal standard to ensure accurate quantification.[8][9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of deuterated DHA and its metabolites, often without the need for derivatization.[11][12]

Experimental Protocol: LC-MS/MS Analysis of Deuterated DHA

This protocol outlines a general procedure for the quantification of deuterated DHA in biological matrices.[11][13]

-

Sample Preparation : The sample (e.g., plasma, cell lysate) is spiked with a deuterated internal standard. Proteins are typically precipitated with a solvent like acetonitrile, and the supernatant containing the lipids is collected.

-

Chromatographic Separation : The lipid extract is injected onto a reverse-phase C18 column. A mobile phase gradient is used to separate the fatty acids.[12]

-

Mass Spectrometric Detection : The mass spectrometer is operated in the negative ion mode using electrospray ionization (ESI). Multiple reaction monitoring (MRM) is employed for selective and sensitive detection of the parent and fragment ions of both the deuterated DHA and the internal standard. For example, for D₅-DHA, the m/z transition of 332.1 → 228.3/234.2 can be monitored.[11]

-

Data Analysis : The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and efficacy of deuterated DHA.

Table 1: Isotopic Enrichment of Deuterated DHA

| Parameter | Value | Reference |

| Deuterium Incorporation at Bis-allylic Positions | >95% | [1] |

| Most Abundant Isotopologue | D₁₀-DHA | [1] |

| Deuterium Incorporation at Mono-allylic Positions | <30% | [1] |

Table 2: Comparative Oxidation of Deuterated vs. Non-deuterated DHA

| Parameter | H-DHA | D-DHA | Reference |

| Overall Oxidation in Rat Brain Phospholipids | Higher | 20-30% Lower | [1] |

| Predominant Oxidation Product | Peroxidation (+OOH) | Epoxidation (+O) | [1] |

| Light-Induced Lipid Peroxidation in Retinal Cells | Increased | Significantly Limited | [14] |

| Protection Against Iron-Induced Retinal Degeneration | Low | Nearly Complete | [2][3] |

Experimental and Biological Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for deuterated DHA and its role in cellular signaling pathways related to oxidative stress.

Experimental Workflow

Caption: Experimental workflow for the synthesis, analysis, and application of deuterated DHA.

Lipid Peroxidation Pathway

Caption: Inhibition of the lipid peroxidation chain reaction by deuterated DHA.

DHA and the Nrf2 Antioxidant Response Pathway

Caption: Activation of the Nrf2 antioxidant pathway by DHA.[15][16]

Conclusion

Deuterated DHA represents a significant advancement in the study and potential treatment of conditions associated with oxidative stress. Its enhanced resistance to lipid peroxidation, achieved through site-specific isotopic reinforcement, makes it an invaluable tool for elucidating the mechanisms of oxidative damage and a promising therapeutic candidate. This guide provides a foundational understanding of the synthesis, analysis, and biological rationale for using deuterated DHA, intended to facilitate further research and development in this exciting field. Researchers are encouraged to consult the cited literature for more detailed methodologies and a deeper understanding of the complex biological systems involved.

References

- 1. Bis-Allylic Deuterated Docosahexaenoic Acid-Esterified Phospholipids Resist In Vivo Peroxidation in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterated docosahexaenoic acid protects against oxidative stress and geographic atrophy‐like retinal degeneration in a mouse model with iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterated docosahexaenoic acid protects against oxidative stress and geographic atrophy-like retinal degeneration in a mouse model with iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ruthenium-catalyzed selective α-deuteration of aliphatic nitriles using D2O - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. lipidmaps.org [lipidmaps.org]

- 9. lipidmaps.org [lipidmaps.org]

- 10. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of a LC-MS/MS assay for quantifying the uptake of docosahexaenoic acid-d5 into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Docosahexanoic acid signals through the Nrf2–Nqo1 pathway to maintain redox balance and promote neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Docosahexaenoic Acid-d5 (CAS Number: 1197205-71-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Docosahexaenoic acid-d5 (DHA-d5), a deuterated analog of docosahexaenoic acid (DHA). Its primary application is as an internal standard for the precise quantification of DHA in various biological matrices using mass spectrometry-based techniques.[1][2][3] DHA is a critical omega-3 polyunsaturated fatty acid (PUFA) that constitutes a significant portion of the brain's PUFAs and is abundant in the gray matter and retinal membranes.[2] Given the physiological and pathological significance of DHA in neural development, cardiovascular health, obesity, and inflammation, accurate measurement of its levels is crucial in research and clinical settings.[2]

Physicochemical Properties and Specifications

This compound, with the CAS number 1197205-71-2, is a stable isotope-labeled form of DHA. The deuterium (B1214612) labeling provides a distinct mass shift, allowing it to be differentiated from endogenous, unlabeled DHA in mass spectrometry analysis, without altering its chemical properties significantly.[3]

| Property | Value |

| CAS Number | 1197205-71-2 |

| Molecular Formula | C22H27D5O2 |

| Molecular Weight | 333.52 g/mol |

| Synonyms | (4Z,7Z,10Z,13Z,16Z,19Z)-4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid, DHA-d5, Cervonic Acid-d5 |

| Purity | ≥98% |

| Isotopic Enrichment | ≥98 atom % D |

| Appearance | Clear, colorless liquid |

| Storage | Store at -20°C |

Experimental Protocols

The primary application of DHA-d5 is as an internal standard in quantitative analytical methods. Below is a detailed methodology for the quantification of DHA in biological samples, such as plasma or microglia, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay with DHA-d5 as the internal standard.[4][5][6]

Quantification of Docosahexaenoic Acid in Biological Samples using LC-MS/MS with DHA-d5 Internal Standard

1. Sample Preparation (Lipid Extraction)

-

To 100 µL of plasma or cell lysate in an Eppendorf tube, add 10 µL of an internal standard mixture containing DHA-d5 at a known concentration (e.g., 10 µg/mL).[4]

-

Add a suitable organic solvent for lipid extraction, such as a 3:2 (v/v) mixture of hexane (B92381) and isopropanol, at a 1:10 sample-to-solvent ratio.[4]

-

Vortex the mixture thoroughly.

-

For plasma samples, incubate at -20°C for 10 minutes, followed by centrifugation at 14,000 x g at 4°C for 5 minutes.[4]

-

Transfer the supernatant containing the lipid extract to a new tube for analysis.

2. Liquid Chromatography (LC) Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm × 50 mm, 1.7 µm).[7]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water containing 2 mM ammonium (B1175870) acetate.[5][6]

-

Mobile Phase A: Water with 2 mM ammonium acetate

-

Mobile Phase B: Acetonitrile

-

-

Column Temperature: 40 °C.[7]

-

Injection Volume: 2 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[5][6]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Data Analysis: The concentration of DHA in the sample is determined by calculating the ratio of the peak area of the endogenous DHA to the peak area of the DHA-d5 internal standard and comparing this ratio to a standard curve generated with known concentrations of unlabeled DHA.

Visualizations

The following diagrams illustrate the experimental workflow for DHA quantification and the biosynthetic pathway of DHA.

The biosynthesis of DHA is a multi-step process involving a series of desaturation and elongation reactions.[8][9][10] DHA-d5 can be used as a tracer to study the kinetics and metabolism of DHA within this pathway and its incorporation into various lipid species.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of a LC-MS/MS assay for quantifying the uptake of this compound into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19): two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of DHA-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of deuterated docosahexaenoic acid (DHA-d5). It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who are utilizing DHA-d5 as an internal standard or tracer in their studies. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Physical and Chemical Properties

DHA-d5, also known as (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic-21,21,22,22,22-d5 acid, is a deuterated analog of docosahexaenoic acid, an essential omega-3 fatty acid. The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for the accurate quantification of endogenous DHA levels by mass spectrometry.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of DHA-d5.

| Property | Value | Reference |

| Chemical Abstracts Service (CAS) Number | 1197205-71-2 | [1][2][3][4][5] |

| Molecular Formula | C22H27D5O2 | [1][4][5] |

| Molecular Weight | 333.5 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [6][7] |

| Purity | ≥98% (CP), ≥98 atom % D | [3] |

| ≥99% deuterated forms (d1-d5) | [1][8] | |

| Formulation | Commonly supplied as a solution in ethanol (B145695) (e.g., 500 µg/ml) or as a neat oil. | [1][8] |

| Storage Temperature | -20°C is recommended for long-term storage. Some suppliers recommend -80°C for neat standards. | [1][7][9] |

| Shipping Conditions | Typically shipped on dry ice or wet ice. | [1][3] |

| Stability | Stable for at least 2 years when stored correctly at -20°C. | [1] |

| Flash Point | 62 °C (closed cup) | [3] |

| Density | 0.9 ± 0.1 g/cm³ | [6] |

| Boiling Point | 446.7 ± 24.0 °C at 760 mmHg | [6] |

Solubility Data

The solubility of DHA-d5 in various solvents is critical for its application in experimental settings.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | ≥ 50 mg/mL | [1][7] |

| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 50 mg/mL | [1][7] |

| Ethanol | ≥ 50 mg/mL | [1][7] |

| Phosphate-buffered saline (PBS), pH 7.2 | ~0.1 mg/mL | [1][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving DHA-d5.

Quantification of DHA-d5 by LC-MS/MS

This protocol is adapted from a validated method for the quantification of DHA-d5 in a biological matrix and is suitable for use as an internal standard for DHA quantification.[5][6]

Objective: To accurately quantify the concentration of DHA-d5 in a sample, often as a precursor to quantifying endogenous DHA.

Materials:

-

DHA-d5 standard

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

Ammonium (B1175870) acetate

-

Internal standard (if quantifying absolute amounts of DHA-d5 itself, a different deuterated lipid not present in the sample should be used)

-

Biological matrix (e.g., cell lysate, plasma)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of DHA-d5 in ethanol at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution in the relevant biological matrix (e.g., blank plasma) to create a calibration curve ranging from approximately 0.005 ng to 0.1 ng on-column.[5]

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of the sample (or standard), add 150 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the sample in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Mass Spectrometry (Negative Ionization Mode):

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of DHA-d5 to the internal standard against the concentration of the standards.

-

Determine the concentration of DHA-d5 in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Determination of Solubility

This protocol outlines a general method for determining the solubility of DHA-d5 in a given solvent.

Objective: To determine the saturation concentration of DHA-d5 in a specific solvent.

Materials:

-

DHA-d5 (neat oil or evaporated from solvent)

-

Solvent of interest (e.g., PBS, ethanol)

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

LC-MS/MS system for quantification

Procedure:

-

Add an excess amount of DHA-d5 to a known volume of the solvent in a glass vial.

-

Vortex vigorously for 2 minutes to initiate dissolution.

-

Place the vial in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C) and shake for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved DHA-d5.

-

Carefully collect a known volume of the supernatant, ensuring no particulate matter is transferred.

-

Dilute the supernatant with an appropriate solvent (e.g., ethanol) to a concentration within the linear range of the LC-MS/MS assay.

-

Quantify the concentration of DHA-d5 in the diluted supernatant using the LC-MS/MS protocol described in section 2.1.

-

Calculate the original concentration in the supernatant, which represents the solubility of DHA-d5 in that solvent at the specified temperature.

Assessment of Stability

This protocol provides a framework for assessing the stability of DHA-d5 under various conditions.

Objective: To evaluate the degradation of DHA-d5 over time under specific storage conditions.

Materials:

-

DHA-d5 solution of known concentration

-

Storage containers (e.g., glass vials with Teflon-lined caps)

-

Environmental chambers or incubators set to desired temperature and humidity

-

LC-MS/MS system for quantification

Procedure:

-

Prepare multiple aliquots of a DHA-d5 solution of a known concentration in the solvent of interest.

-

Store the aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature, exposed to light, protected from light).

-

At specified time points (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year), remove an aliquot from each storage condition.

-

Analyze the concentration of the remaining intact DHA-d5 using the LC-MS/MS protocol (section 2.1).

-

Plot the concentration of DHA-d5 as a function of time for each condition.

-

The rate of decrease in concentration indicates the stability of DHA-d5 under those conditions.

Determination of Isotopic Enrichment

This protocol outlines a general method for determining the isotopic enrichment of DHA-d5 using high-resolution mass spectrometry (HR-MS).[11]

Objective: To determine the percentage of deuterium incorporation in the DHA-d5 molecule.

Materials:

-

DHA-d5 sample

-

Unlabeled DHA standard

-

High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) coupled to a suitable inlet (e.g., LC or direct infusion)

Procedure:

-

Analysis of Unlabeled DHA:

-

Inject the unlabeled DHA standard into the mass spectrometer and acquire a high-resolution full-scan mass spectrum.

-

Determine the exact mass and natural isotopic distribution of the [M-H]⁻ ion.

-

-

Analysis of DHA-d5:

-

Inject the DHA-d5 sample and acquire a high-resolution full-scan mass spectrum under the same conditions.

-

Identify the cluster of ions corresponding to the [M-H]⁻ of DHA-d5 and its different isotopologues (d0 to d5).

-

-

Data Analysis:

-

Integrate the peak areas for each isotopologue in the mass spectrum of the DHA-d5 sample.

-

Correct the observed intensities for the natural abundance of ¹³C based on the spectrum of the unlabeled DHA.

-

Calculate the percentage of each deuterated species (d1, d2, d3, d4, d5).

-

The isotopic enrichment is typically reported as the percentage of the desired d5 species relative to the sum of all species (d0 to d5).

-

Signaling Pathways and Experimental Workflows

DHA-d5 is expected to follow the same biological pathways as its non-deuterated counterpart. The following diagrams illustrate key pathways and a general experimental workflow where DHA-d5 would be used as a tracer.

Biosynthesis of Specialized Pro-Resolving Mediators (SPMs) from DHA

DHA is a precursor to a variety of potent anti-inflammatory and pro-resolving lipid mediators.[1][2][4][7][12]

Caption: Biosynthesis of Specialized Pro-Resolving Mediators from DHA.

Key Signaling Pathways of DHA

DHA influences several key signaling pathways that are crucial for neuronal function and survival.[8][9][13][14]

Caption: Key signaling pathways modulated by DHA.

Experimental Workflow for Metabolic Fate Analysis

This diagram illustrates a general workflow for tracing the metabolic fate of DHA-d5 in a biological system.[15][16][17]

Caption: Workflow for studying the metabolic fate of DHA-d5.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of a LC-MS/MS assay for quantifying the uptake of docosahexaenoic acid-d5 into mouse microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. metagenicsinstitute.com [metagenicsinstitute.com]

- 8. researchgate.net [researchgate.net]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. mdpi.com [mdpi.com]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Studies on the metabolic fate of n-3 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolic fate of docosahexaenoic acid (DHA; 22:6n-3) in human cells: direct retroconversion of DHA to eicosapentaenoic acid (20:5n-3) dominates over elongation to tetracosahexaenoic acid (24:6n-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]

The Shield of Stability: A Technical Guide to the Biological Significance of Deuterated Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterated polyunsaturated fatty acids (D-PUFAs) represent a novel therapeutic strategy for a range of diseases underpinned by oxidative stress and lipid peroxidation. By replacing hydrogen atoms with deuterium (B1214612) at key bis-allylic sites, the chemical stability of these essential lipids is significantly enhanced. This isotopic reinforcement confers profound resistance to abstraction by reactive oxygen species (ROS), effectively terminating the destructive chain reaction of lipid peroxidation. This technical guide provides a comprehensive overview of the biological significance of D-PUFAs, detailing their mechanism of action, summarizing preclinical and clinical data, and providing key experimental protocols for their evaluation. The evidence presented herein underscores the potential of D-PUFAs as a platform for developing therapies for a host of debilitating neurodegenerative diseases, cardiometabolic disorders, and other conditions linked to oxidative damage.

Introduction: The Double-Edged Sword of Polyunsaturated Fatty Acids

Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes, playing critical roles in maintaining membrane fluidity, signaling, and overall cellular function. However, the presence of multiple double bonds in their acyl chains renders them highly susceptible to oxidation by ROS. This process, known as lipid peroxidation, is a destructive chain reaction that damages cellular membranes, generates cytotoxic byproducts, and contributes to the pathophysiology of numerous diseases.

The brain, with its high concentration of PUFAs and high metabolic rate, is particularly vulnerable to lipid peroxidation, which is implicated in the progression of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, Friedreich's ataxia, and amyotrophic lateral sclerosis (ALS).[1] Beyond the central nervous system, lipid peroxidation is a key driver of atherosclerosis and other inflammatory conditions.

Mechanism of Action: The Deuterium Kinetic Isotope Effect

The therapeutic potential of D-PUFAs lies in a fundamental principle of physical organic chemistry: the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). The bis-allylic hydrogens on a PUFA molecule are the most susceptible to abstraction by ROS, which is the rate-limiting step in the initiation of lipid peroxidation. By strategically replacing these vulnerable hydrogens with deuterium, the energy required to break the C-D bond is significantly increased. This "isotopic reinforcement" dramatically slows down the rate of hydrogen (deuterium) abstraction, thereby inhibiting the initiation and propagation of the lipid peroxidation chain reaction.[2][3]

Incorporated into cellular membranes, D-PUFAs act as "firewalls," protecting neighboring non-deuterated PUFAs from oxidation and preserving membrane integrity and function.

Signaling Pathways Modulated by Deuterated Fatty Acids

The protective effects of D-PUFAs extend beyond the simple prevention of membrane damage. By quenching the lipid peroxidation cascade, D-PUFAs modulate downstream signaling pathways that are aberrantly activated by oxidative stress.

Ferroptosis Pathway

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid hydroperoxides. Glutathione peroxidase 4 (GPX4) is a key enzyme that detoxifies lipid hydroperoxides, thereby protecting cells from ferroptosis. D-PUFAs have been shown to prevent ferroptosis by reducing the formation of lipid peroxides, the toxic substrates that drive this cell death pathway.[4]

Stress-Activated Signaling Cascades

Lipid peroxidation products can act as signaling molecules, activating pro-inflammatory and pro-apoptotic pathways such as the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. By preventing the formation of these reactive species, D-PUFAs can attenuate the downstream inflammatory and apoptotic consequences of oxidative stress.[5][6][7]

Therapeutic Applications and Clinical Data

The robust preclinical rationale for D-PUFAs has led to their investigation in a variety of clinical settings. The lead candidate in this class is RT001, a deuterated form of linoleic acid.

Neurodegenerative Diseases

-

Friedreich's Ataxia (FA): In a Phase 1b/2a clinical trial in patients with FA, RT001 was found to be safe and well-tolerated. Notably, the study showed a statistically significant improvement in peak exercise workload in the RT001 group compared to placebo (0.16 watts/kg; P = 0.008).[5][8][9] However, a subsequent Phase 2/3 trial did not meet its primary endpoint.[10][11]

-

Infantile Neuroaxonal Dystrophy (INAD): A Phase 2/3 open-label study of RT001 in patients with INAD demonstrated statistically significant improvements in overall survival and progression-free survival compared to a natural history cohort.[1] While the primary efficacy endpoint, the Modified Ashworth Spasticity Scale, did not reach statistical significance, the totality of the data suggests a clinical benefit.[1]

-

Alzheimer's Disease (AD): In a mouse model of AD (APP/PS1), a D-PUFA diet for 5 months led to reduced concentrations of lipid peroxidation products (F2-isoprostanes and neuroprostanes) in the brain and significantly lower levels of amyloid-β 40 and 38 in the hippocampus.[12][13] In another mouse model of sporadic AD (Aldh2-/-), D-PUFA treatment for 18 weeks markedly decreased F2-isoprostanes by approximately 55% and prostaglandin (B15479496) F2α by 20-25% in the cortex and hippocampus, which was associated with improved cognitive performance.[14][15]

Atherosclerosis

In a mouse model of human-like lipoprotein metabolism, D-PUFA treatment significantly reduced markers of lipid peroxidation, including hepatic and plasma F2-isoprostanes (by ~80%) and prostaglandin F2α (by ~40%). This was accompanied by a reduction in body weight gain, plasma total cholesterol levels, and a 26% reduction in atherosclerotic lesion area.[16]

Quantitative Data Summary

| Study Type | Model/Population | D-PUFA Investigated | Key Quantitative Findings | Reference(s) |

| Clinical Trial (Phase 1b/2a) | Friedreich's Ataxia Patients | RT001 (deuterated linoleic acid) | Improvement in peak workload vs. placebo: 0.16 watts/kg (p=0.008) | [5][8][9] |

| Clinical Trial (Phase 2/3) | Infantile Neuroaxonal Dystrophy Patients | RT001 | Statistically significant improvement in overall and progression-free survival vs. natural history cohort. | [1] |

| Preclinical (in vivo) | APP/PS1 Mouse Model of Alzheimer's Disease | D-PUFA diet | ↓ F2-isoprostanes & neuroprostanes in brain; ↓ Aβ40 & Aβ38 in hippocampus. | [12][13] |

| Preclinical (in vivo) | Aldh2-/- Mouse Model of Sporadic Alzheimer's Disease | D-PUFA diet | ↓ Cortex & hippocampus F2-isoprostanes by ~55%; ↓ Prostaglandin F2α by 20-25%. | [14][15] |

| Preclinical (in vivo) | APOE*3-Leiden.CETP Mouse Model of Atherosclerosis | D-PUFA diet | ↓ Hepatic & plasma F2-isoprostanes by ~80%; ↓ Prostaglandin F2α by ~40%; ↓ Atherosclerotic lesion area by 26%. | [16] |

Experimental Protocols

General Experimental Workflow for D-PUFA Evaluation

The evaluation of a novel D-PUFA typically follows a multi-stage process, from initial in vitro characterization to in vivo efficacy studies.

Detailed Protocol: Assessment of Lipid Peroxidation in Cultured Cells using BODIPY 581/591 C11

This protocol describes the use of the fluorescent probe BODIPY 581/591 C11 to quantify lipid peroxidation in cultured cells by flow cytometry.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

6-well cell culture plates

-

BODIPY 581/591 C11 staining solution (2 mM stock in DMSO)

-

Phosphate-buffered saline (PBS)

-

Accutase or other cell dissociation reagent

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat cells with the desired concentrations of D-PUFA or H-PUFA (control) for 24-48 hours.

-

Induce oxidative stress by treating cells with an agent such as tert-butyl hydroperoxide (t-BHP) or by exposure to radiation. Include a non-stressed control group.

-

Remove the culture medium and wash the cells once with PBS.

-

Add pre-warmed complete culture medium containing 2 µM BODIPY 581/591 C11 to each well.

-

Incubate the cells for 15-30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS.

-

Harvest the cells using Accutase and resuspend them in PBS.

-

Analyze the cells by flow cytometry. The probe emits green fluorescence in its reduced state and shifts to red fluorescence upon oxidation. The ratio of green to red fluorescence is used to quantify lipid peroxidation.

Detailed Protocol: Lipoxygenase Activity Assay

This spectrophotometric assay measures the activity of lipoxygenase (LOX) by monitoring the formation of conjugated dienes from a fatty acid substrate.

Materials:

-

Soybean lipoxygenase (or other purified LOX)

-

Linoleic acid (or deuterated linoleic acid) substrate solution (10 mM sodium linoleate (B1235992) in borate (B1201080) buffer with Tween 20)

-

Borate buffer (50 mM, pH 9.0)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare the reaction mixture by adding the LOX enzyme solution to the borate buffer in a quartz cuvette.

-

Initiate the reaction by adding the linoleic acid (or deuterated linoleic acid) substrate solution.

-

Immediately monitor the increase in absorbance at 234 nm for 2-5 minutes. The rate of increase in absorbance is proportional to the LOX activity.

-

Enzyme activity can be calculated using the extinction coefficient for the conjugated diene product (ε = 25,000 M⁻¹cm⁻¹).

Conclusion

Deuterated polyunsaturated fatty acids represent a promising and innovative therapeutic approach for a wide range of diseases characterized by oxidative stress and lipid peroxidation. Their unique mechanism of action, rooted in the kinetic isotope effect, provides a robust and targeted means of preventing the initiation and propagation of lipid-based oxidative damage. The growing body of preclinical and clinical evidence supports the continued development of D-PUFAs as a novel class of drugs with the potential to address significant unmet medical needs in neurodegeneration, cardiovascular disease, and beyond. Further research into the specific downstream signaling effects of D-PUFAs and the optimization of their therapeutic delivery will be crucial in realizing their full clinical potential.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Polyunsaturated Fatty Acid Deuteration against Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Treatment of infantile neuroaxonal dystrophy with RT001: A di‐deuterated ethyl ester of linoleic acid: Report of two cases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. friedreichsataxianews.com [friedreichsataxianews.com]

- 6. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyunsaturated fatty acids and p38-MAPK link metabolic reprogramming to cytoprotective gene expression during dietary restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Randomized, clinical trial of RT001: Early signals of efficacy in Friedreich's ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hcplive.com [hcplive.com]

- 10. Double blind trial of a deuterated form of linoleic acid (RT001) in Friedreich ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. curefa.org [curefa.org]

- 12. Deuterated polyunsaturated fatty acids reduce brain lipid peroxidation and hippocampal amyloid β-peptide levels, without discernable behavioral effects in an APP/PS1 mutant transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deuterium-reinforced polyunsaturated fatty acids improve cognition in a mouse model of sporadic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Deuterium-reinforced polyunsaturated fatty acids improve cognition in a mouse model of sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. trial.medpath.com [trial.medpath.com]

Docosahexaenoic acid-d5 molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on Docosahexaenoic acid-d5 (DHA-d5), a deuterated form of docosahexaenoic acid (DHA). DHA is a critical omega-3 fatty acid, and its labeled counterpart, DHA-d5, serves as an essential internal standard for its quantification in various biological matrices.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is crucial for mass spectrometry-based quantification and metabolic studies.

| Property | Value | Citations |

| Molecular Formula | C22H27D5O2 | [1][2][3][4] |

| Molecular Weight | 333.5 g/mol | [2][5] |

| Alternate Molecular Weight | 333.52 g/mol | [1][3][4] |

Isotopic Labeling and Structure

This compound is a stable isotope-labeled version of DHA. The deuterium (B1214612) atoms are typically located at the terminal end of the fatty acid chain. This labeling provides a distinct mass shift, allowing it to be differentiated from endogenous, unlabeled DHA in mass spectrometry analysis, without significantly altering its chemical properties.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

General Protocol for Quantification of DHA in a Biological Sample:

-

Sample Preparation:

-

A known amount of this compound is spiked into the biological sample (e.g., plasma, tissue homogenate).

-

Lipids, including DHA and the DHA-d5 internal standard, are extracted from the sample using a suitable organic solvent system (e.g., Folch or Bligh-Dyer extraction).

-

The lipid extract is then saponified to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).

-

The resulting free fatty acids are then derivatized (e.g., esterified to form fatty acid methyl esters - FAMEs) to improve their chromatographic properties and ionization efficiency.

-

-

Chromatographic Separation:

-

The derivatized sample is injected into an LC or GC system.

-

The fatty acids are separated based on their physicochemical properties (e.g., chain length, degree of unsaturation) on a suitable chromatography column.

-

-

Mass Spectrometric Detection:

-

As the separated fatty acids elute from the column, they are ionized (e.g., by electrospray ionization - ESI) and detected by a mass spectrometer.

-

The mass spectrometer is set to monitor for the specific mass-to-charge ratios (m/z) of the derivatized endogenous DHA and the derivatized DHA-d5 internal standard.

-

-

Data Analysis:

-

The peak areas of the endogenous DHA and the DHA-d5 internal standard are measured.

-

The ratio of the peak area of the endogenous DHA to the peak area of the known amount of DHA-d5 internal standard is calculated.

-

This ratio is then used to determine the concentration of the endogenous DHA in the original sample by comparing it to a standard curve generated with known concentrations of unlabeled DHA.

-

References

The Role of Deuterated DHA (DHA-d5) in Advancing Lipid Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of cellular membranes, particularly in the brain and retina, and a precursor to a host of signaling molecules that regulate inflammation, neuroprotection, and other physiological processes.[1] Understanding the intricate dynamics of DHA metabolism—its uptake, incorporation into complex lipids, and conversion into bioactive metabolites—is paramount for elucidating its role in health and disease. Stable isotope labeling, utilizing molecules like deuterated docosahexaenoic acid (DHA-d5), has emerged as a powerful technique to trace the metabolic fate of DHA in vivo. This technical guide provides an in-depth overview of the application of DHA-d5 in lipid metabolism research, complete with experimental protocols, quantitative data, and visual representations of key pathways and workflows.

The principle behind using stable isotope-labeled tracers is to introduce a "heavy" version of a molecule of interest into a biological system.[2][3] This labeled molecule is metabolically indistinguishable from its natural counterpart but can be differentiated and quantified using mass spectrometry.[4] By tracking the appearance and disappearance of the labeled molecule and its metabolites over time, researchers can gain unprecedented insights into metabolic fluxes, turnover rates, and pathway dynamics. DHA-d5, with five deuterium (B1214612) atoms replacing hydrogen atoms, serves as an excellent tracer for these studies.[5]

Data Presentation: Quantitative Insights from DHA-d5 Tracer Studies

The use of DHA-d5 as a tracer allows for precise quantification of its incorporation and turnover in various tissues. Below are tables summarizing key quantitative data from studies utilizing deuterated DHA to investigate lipid metabolism.

| Tissue | D-DHA (% of Total DHA) | Time Point | Animal Model | Reference |

| Neural Retina | 55.0% | 5 weeks | Mouse | [2] |

| Retinal Pigment Epithelium (RPE) | 59.3 - 60.8% | 5 weeks | Mouse | [2] |

| Brain | >75% | 77 days | Mouse | [6] |

| Liver | >90% | 77 days | Mouse | [6] |

| Heart | >90% | 77 days | Mouse | [6] |

| Adipose Tissue | >90% | 77 days | Mouse | [6] |

Table 1: Incorporation of Deuterated DHA (D-DHA) into Various Tissues. This table illustrates the percentage of total DHA that is deuterated in different tissues after dietary supplementation with D-DHA in mice. The data highlights the significant uptake and enrichment of D-DHA in key organs.

| Tissue | Half-life (t1/2) | Turnover Rate (Jout) | Animal Model | Tracer | Reference |

| Brain | 33 days | 0.25 µmol/g/day | Rat | [4,5-3H]DHA | [2] |

| Heart (Female) | Not specified | 26-28% faster than males | Mouse | 13C-DHA | [3] |

| Heart (Male) | Not specified | Slower than females | Mouse | 13C-DHA | [3] |

Table 2: Turnover Rates and Half-life of DHA in Different Tissues. This table presents data on the turnover and half-life of DHA in various tissues, as determined by stable isotope tracing studies. These metrics are crucial for understanding the dynamics of DHA metabolism. Note that while some studies use different isotopes like 13C or tritium, the principles of kinetic analysis are similar.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of DHA-d5 tracer studies. The following sections outline key experimental protocols.

In Vivo Administration of DHA-d5 in a Mouse Model

This protocol describes the oral administration of DHA-d5 to mice to study its incorporation into various tissues.

Materials:

-

DHA-d5 (deuterated docosahexaenoic acid)

-

Vehicle (e.g., corn oil or a specialized diet formulation)

-

C57BL/6J mice

-

Oral gavage needles

Procedure:

-

Preparation of Dosing Solution: Prepare a stock solution of DHA-d5 in the chosen vehicle at a desired concentration (e.g., 0.5% w/w in the diet).[6] Ensure the solution is homogenous.

-

Animal Acclimatization: Acclimate mice to the housing conditions and control diet for at least one week prior to the start of the experiment.

-

Administration: Administer the DHA-d5 supplemented diet ad libitum or administer a specific dose via oral gavage daily for the duration of the study (e.g., 77 days).[6]

-

Tissue Collection: At specified time points, euthanize the mice and collect tissues of interest (e.g., brain, liver, heart, adipose tissue, and blood).[6] Flash-freeze the tissues in liquid nitrogen and store at -80°C until lipid extraction.

Lipid Extraction from Tissues

This protocol is for the extraction of total lipids from tissue samples for subsequent analysis.

Materials:

-

Frozen tissue sample

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Butylated hydroxytoluene (BHT) as an antioxidant

-

Homogenizer

-

Centrifuge

Procedure:

-

Homogenization: Homogenize the frozen tissue sample in a chloroform:methanol (2:1, v/v) solution containing BHT.

-

Phase Separation: Add 0.9% NaCl solution to the homogenate to induce phase separation. Vortex the mixture thoroughly.

-

Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.

-

Collection: Carefully collect the lower organic phase, which contains the lipids.

-

Drying: Dry the lipid extract under a stream of nitrogen gas.

-

Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 2:1) and store at -80°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the derivatization of fatty acids to FAMEs and their analysis by GC-MS.

Materials:

-

Dried lipid extract

-

Methanolic HCl or BF3-methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

-

Transesterification: Add methanolic HCl or BF3-methanol to the dried lipid extract and heat to convert fatty acids to their methyl esters (FAMEs).

-

Extraction of FAMEs: Add hexane and saturated NaCl solution to the reaction mixture to extract the FAMEs.

-

Drying and Concentration: Collect the upper hexane layer containing the FAMEs, dry it over anhydrous sodium sulfate, and concentrate it under a stream of nitrogen.

-

GC-MS Analysis: Inject the FAMEs onto the GC-MS system. Use a temperature program that allows for the separation of different fatty acid methyl esters. The mass spectrometer is operated in electron ionization (EI) mode, and selected ion monitoring (SIM) is used to detect and quantify the unlabeled DHA and DHA-d5.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intact Phospholipid Analysis

This protocol describes the analysis of intact phospholipid species containing DHA-d5 using LC-MS/MS.

Materials:

-

Dried lipid extract

-

LC-MS/MS system with a C18 reverse-phase column

-

Mobile phases (e.g., acetonitrile, isopropanol, water with ammonium (B1175870) formate (B1220265) and formic acid)

Procedure:

-

Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform).

-

Chromatographic Separation: Inject the sample onto the LC system. Use a gradient elution program to separate the different phospholipid classes and molecular species.

-

Mass Spectrometry Analysis:

-

Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of phospholipid classes.

-

MS1 Scan: Perform a full scan to identify the precursor ions of the phospholipids.

-

MS/MS Fragmentation: Perform data-dependent or targeted MS/MS to fragment the precursor ions and identify the fatty acid composition, including the presence of DHA-d5. Specific precursor-to-product ion transitions can be monitored for targeted quantification of DHA-d5 containing phospholipids.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in DHA metabolism and the experimental approaches to study them, the following diagrams have been generated using Graphviz (DOT language).

Caption: Overview of DHA Metabolism and Bioactive Mediator Synthesis.

Caption: Experimental Workflow for DHA-d5 Tracer Studies.

Caption: Biosynthesis Pathway of Neuroprotectin D1 (NPD1) from DHA.

Conclusion

The use of DHA-d5 as a stable isotope tracer provides an unparalleled window into the complex world of lipid metabolism. By enabling the precise tracking and quantification of DHA and its metabolites, this technique empowers researchers to unravel the mechanisms underlying the physiological and pathological roles of this essential fatty acid. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the power of stable isotope tracing in their research. As analytical technologies continue to advance, the application of DHA-d5 and other deuterated lipids will undoubtedly lead to further breakthroughs in our understanding of lipid metabolism and the development of novel therapeutic strategies for a wide range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Deuterated docosahexaenoic acid protects against oxidative stress and geographic atrophy‐like retinal degeneration in a mouse model with iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heart DHA turnover is faster in female compared to male ALA- and EPA-fed mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and metabolism in mouse retina of bis-allylic deuterated docosahexaenoic acid (D-DHA), a new dry AMD drug candidate - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Discovery and Application: A Technical Guide to DHA Stable Isotopes

A Foreword for the Modern Researcher: In the intricate landscape of lipidomics and drug development, docosahexaenoic acid (DHA) stands out for its profound implications in neurological health and disease. The advent of stable isotope-labeled DHA has revolutionized our ability to trace, quantify, and understand its metabolic journey within complex biological systems. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a deep dive into the synthesis, analysis, and application of DHA stable isotopes. We will explore the core methodologies that underpin this powerful research tool, from detailed experimental protocols to the elucidation of DHA-mediated signaling pathways.

Section 1: The Foundation - Synthesis and Properties of DHA Stable Isotopes

The utility of stable isotope-labeled DHA hinges on its synthesis with high isotopic purity. Both deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are employed to label DHA, each offering unique advantages for metabolic studies.

Biological Synthesis of Uniformly ¹³C-Labeled DHA: A common and efficient method for producing uniformly ¹³C-labeled DHA ([U-¹³C]-DHA) involves the cultivation of the heterotrophic marine dinoflagellate, Crypthecodinium cohnii. This organism is a prolific producer of DHA and can be grown in a defined medium where ¹³C-glucose is the sole carbon source. This process can yield [U-¹³C]-DHA with high isotopic purity.

Chemical Synthesis of Deuterium-Labeled DHA: Deuterium-labeled DHA (d-DHA) is typically synthesized through multi-step organic chemistry routes. These methods allow for the precise placement of deuterium atoms at specific positions within the DHA molecule, which can be advantageous for studying specific metabolic transformations.

Quantitative Data on DHA Stable Isotopes:

| Parameter | Value | Isotope | Method of Production | Reference |

| Isotopic Purity | >98% | ¹³C | Biological (Crypthecodinium cohnii) | [1] |

| 96.7% ± 0.4% | ¹³C | Biological (Aurantiochytrium mangrovei) | [2] | |

| 86.3% ± 1.6% | ¹³C | Biological (Crypthecodinium cohnii) | [2] | |

| Isotopic Enrichment | -28.2 mUr (fish-DHA) | ¹³C | Natural Abundance | [3] |

| -13.2 mUr (algal-DHA) | ¹³C | Natural Abundance | [3] | |

| +87.8 mUr (¹³C enriched-DHA) | ¹³C | Enriched Diet | [3] |

Section 2: Unveiling the Metabolic Fate - Analytical Methodologies

The analysis of DHA stable isotopes requires sensitive and specific analytical techniques capable of differentiating and quantifying the labeled and unlabeled forms of the fatty acid. Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary tools for these analyses.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS): GC-IRMS is a powerful technique for determining the isotopic composition of individual fatty acids in a complex mixture. It provides high-precision measurements of isotope ratios, making it ideal for tracer studies using stable isotopes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the quantification of DHA and its metabolites. Selected reaction monitoring (SRM) methods can be developed for the targeted analysis of specific labeled and unlabeled species.

Quantitative Data on Analytical Methods:

| Analytical Method | Parameter | Value | Analyte | Reference |

| GC-IRMS | Limit of Detection | ~30 pg injected | Methyl ¹³C-hexadecanoate | [4] |

| ~20 pg injected | Methyl ¹³C-octadecanoate | [4] | ||

| LC-MS/MS (SRM) | Limit of Detection | 0.5 - 8.5 pg injected | HDoHE isomers | [5] |

| Limit of Quantification | 2.4 - 285.3 nmol/L | Omega 3 & 6 Fatty Acids | [6][7] |

Section 3: In Action - Experimental Protocols for DHA Stable Isotope Studies

The following protocols provide a framework for conducting in vitro and in vivo studies using stable isotope-labeled DHA.

In Vitro Protocol: Tracing DHA Metabolism in Cell Culture

This protocol outlines the steps for treating a neuronal cell line with [U-¹³C]-DHA to study its incorporation and metabolism.

1. Cell Culture and Media Preparation:

- Culture a suitable neuronal cell line (e.g., SH-SY5Y) in a standard growth medium.

- Prepare a labeling medium by supplementing a base medium (e.g., DMEM) with [U-¹³C]-DHA complexed to fatty acid-free bovine serum albumin (BSA). The final concentration of [U-¹³C]-DHA will depend on the specific experimental goals.

2. Labeling Experiment:

- Seed cells in multi-well plates and allow them to adhere overnight.

- Remove the growth medium and replace it with the prepared labeling medium.

- Incubate the cells for various time points (e.g., 0, 6, 12, 24 hours) to monitor the time course of DHA incorporation.

3. Sample Harvesting and Lipid Extraction:

- At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells and extract the total lipids using a modified Folch method with a chloroform:methanol (2:1, v/v) solution.

4. Sample Preparation and Analysis:

- The extracted lipids are dried under a stream of nitrogen.

- Fatty acids are then transesterified to fatty acid methyl esters (FAMEs) using a reagent such as 14% boron trifluoride in methanol.

- The resulting FAMEs are analyzed by GC-IRMS or LC-MS/MS to determine the isotopic enrichment of DHA and its metabolites.

In Vivo Protocol: Animal Study of DHA Turnover

This protocol describes a diet-switch study in mice to determine the turnover rate of DHA in various tissues using a naturally abundant ¹³C-DHA source.[3][8]

1. Animal Model and Diet Preparation:

- Use a suitable mouse model (e.g., C57BL/6).

- Prepare two diets with distinct δ¹³C signatures for DHA: a control diet with fish-DHA (lower δ¹³C) and a treatment diet with algal-DHA (higher δ¹³C).[3]

2. Experimental Design:

- Acclimatize the mice to the control diet for a period sufficient to reach isotopic equilibrium in their tissues (e.g., 3 months).[3]

- At the start of the experiment (t=0), switch a cohort of mice to the treatment diet.

- Collect tissue samples (e.g., brain, liver, plasma, adipose tissue) from subsets of mice at various time points after the diet switch (e.g., 0, 1, 3, 7, 14, 28, 56, 112, 168 days).[3]

3. Sample Collection and Processing:

- Collect blood via cardiac puncture and separate the plasma.

- Perfuse the animals with saline to remove blood from the tissues.

- Excise and flash-freeze the tissues of interest in liquid nitrogen.

4. Lipid Extraction and Analysis:

- Extract total lipids from the tissues and plasma as described in the in vitro protocol.

- Prepare FAMEs from the extracted lipids.

- Analyze the FAMEs by GC-IRMS to determine the δ¹³C of DHA in each tissue at each time point.

5. Data Analysis:

- Model the change in the δ¹³C of DHA over time using a one-phase exponential decay model to calculate the half-life (t₁/₂) of DHA in each tissue.[3]

Quantitative Data on DHA Turnover Rates in Mice:

| Tissue | Half-life (days) | Diet Switch | Reference |

| Brain | 46.9 | Fish-DHA to Algal-DHA | [3] |

| 46.2 | Fish-DHA to ¹³C enriched-DHA | [3] | |

| 40 | ALA to DHA | [9] | |

| 34 | ALA to ALA + DHA | [9] | |

| Liver | 5.6 | Fish-DHA to Algal-DHA | [3] |

| 7.2 | Fish-DHA to ¹³C enriched-DHA | [3] | |

| Plasma | 4.7 | Fish-DHA to Algal-DHA | [3] |

| 6.4 | Fish-DHA to ¹³C enriched-DHA | [3] | |

| Red Blood Cells | 22.8 | Fish-DHA to Algal-DHA | [10][11] |

| 19.5 | Fish-DHA to ¹³C enriched-DHA | [10][11] | |

| Adipose Tissue (Perirenal) | 6.0 | Fish-DHA to Algal-DHA | [10][11] |

| 8.2 | Fish-DHA to ¹³C enriched-DHA | [10][11] | |

| Muscle | 38.2 | Fish-DHA to Algal-DHA | [10][11] |

| 42.2 | Fish-DHA to ¹³C enriched-DHA | [10][11] | |

| Heart | 12.4 | Fish-DHA to Algal-DHA | [10][11] |

| 10.5 | Fish-DHA to ¹³C enriched-DHA | [10][11] | |

| Skin | 13.6 | Fish-DHA to Algal-DHA | [10][11] |

| 13.0 | Fish-DHA to ¹³C enriched-DHA | [10][11] |

Section 4: Visualizing the Mechanism - DHA Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms through which DHA exerts its effects is crucial for drug development. Stable isotope tracing allows for the elucidation of these complex signaling networks.

Key Signaling Pathways Modulated by DHA

DHA influences several critical signaling pathways involved in neuronal survival, growth, and plasticity. The following diagrams, rendered in DOT language, illustrate these pathways.

Experimental Workflow for Stable Isotope Tracing

The following diagram illustrates a generalized workflow for a stable isotope tracing experiment, from initial design to data interpretation.

Concluding Remarks

The use of stable isotope-labeled DHA represents a cornerstone of modern lipid research, providing unparalleled insights into its dynamic metabolism and intricate signaling roles. This technical guide has provided a comprehensive overview of the key methodologies, from the synthesis of labeled compounds to their application in sophisticated in vitro and in vivo models. By leveraging these powerful techniques, researchers and drug development professionals can continue to unravel the complexities of DHA biology, paving the way for novel therapeutic strategies targeting a range of neurological and metabolic disorders. The continued refinement of analytical instrumentation and computational modeling will further enhance the precision and scope of stable isotope tracing, promising a future of even greater discovery in the field of lipidomics.

References

- 1. Compound-Specific Isotope Analysis as a Potential Approach for Investigation of Cerebral Accumulation of Docosahexaenoic Acid: Previous Milestones and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel 13C enrichment technique reveals early turnover of DHA in peripheral tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical considerations in the gas chromatography/combustion/isotope ratio monitoring mass spectrometry of 13C-enriched compounds: detection limits and carryover effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Turnover of brain DHA in mice is accurately determined by tracer-free natural abundance carbon isotope ratio analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Measuring Peripheral Tissue DHA Turnover Using a Novel 13C Enrichment Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Stable Isotope-Labeled Internal Standards in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the demanding realm of drug development and bioanalysis, the pursuit of accuracy, precision, and reliability is paramount. The use of internal standards is a fundamental practice to control for analytical variability. Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs) have emerged as the unequivocal gold standard. This technical guide provides an in-depth exploration of the core principles, synthesis, application, and validation of SIL-ISs, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Principle of Isotopic Dilution Mass Spectrometry

The utility of a SIL-IS is rooted in the principle of isotopic dilution mass spectrometry. A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1] This subtle change in mass allows the SIL-IS to be differentiated from the endogenous analyte by a mass spectrometer, yet it remains chemically and physically almost identical.[1]

This near-identical physicochemical behavior is the cornerstone of its effectiveness. When a known amount of the SIL-IS is added to a sample at the earliest stage of analysis, it experiences the same processing and analytical variations as the target analyte. This includes variations in sample extraction, potential degradation, and ionization efficiency in the mass spectrometer.[2][3] By measuring the ratio of the analyte's signal to the SIL-IS's signal, these variations are effectively normalized, leading to highly accurate and precise quantification.

Synthesis of Stable Isotope-Labeled Internal Standards

The generation of a high-quality SIL-IS is a critical first step. Several methods are employed for their synthesis, each with its own set of advantages and disadvantages.

| Synthesis Method | Description | Advantages | Disadvantages |

| Chemical Synthesis with Isotopic Building Blocks | This method involves the complete chemical synthesis of the target molecule using starting materials that are already enriched with stable isotopes. | Offers precise control over the position and number of isotopic labels. Can produce highly enriched and stable SIL-IS. | Can be a complex, multi-step process, which may be time-consuming and costly. |

| Hydrogen/Deuterium (B1214612) (H/D) Exchange | This technique involves the exchange of protons (¹H) with deuterons (²H) from a deuterium-rich source, often catalyzed by acid, base, or metal catalysts. | A relatively simpler and more cost-effective method for introducing deuterium labels. | The position of the label may not be specific, and there is a risk of back-exchange (loss of the label) if it is in a chemically labile position. |